(R)-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride

Stereochemistry Chiral resolution Enantiomeric purity

(R)-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride (CAS 1349699-78-0) is a chiral N-substituted 3-aminopyrrolidine derivative supplied as a dihydrochloride salt with molecular formula C₁₂H₂₀Cl₂N₂ and molecular weight 263.21 g/mol. The compound features an (R) absolute configuration at the pyrrolidine 3-position carbon, bearing a primary amine, and a 3-methylbenzyl (meta-tolyl) substituent on the pyrrolidine nitrogen.

Molecular Formula C12H20Cl2N2
Molecular Weight 263.21
CAS No. 1349699-78-0
Cat. No. B2469708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride
CAS1349699-78-0
Molecular FormulaC12H20Cl2N2
Molecular Weight263.21
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCC(C2)N.Cl.Cl
InChIInChI=1S/C12H18N2.2ClH/c1-10-3-2-4-11(7-10)8-14-6-5-12(13)9-14;;/h2-4,7,12H,5-6,8-9,13H2,1H3;2*1H/t12-;;/m1../s1
InChIKeyCDISTQNDEAYXJJ-CURYUGHLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-1-(3-Methylbenzyl)pyrrolidin-3-amine Dihydrochloride (CAS 1349699-78-0): Chiral 3-Aminopyrrolidine Building Block for CNS-Targeted Drug Discovery


(R)-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride (CAS 1349699-78-0) is a chiral N-substituted 3-aminopyrrolidine derivative supplied as a dihydrochloride salt with molecular formula C₁₂H₂₀Cl₂N₂ and molecular weight 263.21 g/mol [1]. The compound features an (R) absolute configuration at the pyrrolidine 3-position carbon, bearing a primary amine, and a 3-methylbenzyl (meta-tolyl) substituent on the pyrrolidine nitrogen [1]. It belongs to the broader class of chiral 3-aminopyrrolidine building blocks that serve as key intermediates in the synthesis of pharmaceuticals, notably neurokinin-3 (NK-3) receptor antagonists and monoamine reuptake inhibitors [2]. The dihydrochloride salt form provides enhanced aqueous solubility and defined stoichiometry for reaction optimization compared to the free base (MW 190.28, C₁₂H₁₈N₂) [1].

Why (R)-1-(3-Methylbenzyl)pyrrolidin-3-amine Dihydrochloride Cannot Be Substituted by Closest Analogs


This compound occupies a precise intersection of three structural features—absolute (R) stereochemistry at the 3-aminopyrrolidine center, a 3-methylbenzyl N-substituent, and a dihydrochloride salt form—each of which is individually non-interchangeable with its closest alternatives. Substituting the (S)-enantiomer (CAS 169452-13-5) [1] or the racemic mixture (CAS 2059948-40-0) [2] would invert or scramble the stereochemistry, which is known to be a critical determinant of biological activity in chiral 3-aminopyrrolidine-derived drug candidates [3]. Replacing the 3-methylbenzyl group with the unsubstituted benzyl analog (CAS 114715-39-8) alters the computed lipophilicity (ΔLogP ≈ +0.43, from 1.94 to 2.37) and eliminates the meta-methyl steric/electronic contribution . The dihydrochloride salt cannot be substituted by the free base or mono-hydrochloride without altering solubility, handling, and reaction stoichiometry . These combined features make generic substitution scientifically invalid for any application requiring stereochemical fidelity, consistent lipophilicity, and defined salt stoichiometry.

Quantitative Differentiation Evidence: (R)-1-(3-Methylbenzyl)pyrrolidin-3-amine Dihydrochloride vs. Closest Analogs


Enantiomeric Configuration Control: (R) vs. (S) vs. Racemate — Impact on Chiral Drug Synthesis Fidelity

The (R)-enantiomer (CAS 1349699-78-0) and (S)-enantiomer (CAS 169452-13-5) are distinct chemical entities with opposite absolute configuration at the pyrrolidine 3-position. The (R)-enantiomer bears the (3R) IUPAC designation, while the (S)-enantiomer is designated (3S). In chiral 3-aminopyrrolidine-derived NK-3 receptor antagonists, stereochemistry at the 3-position directly governs receptor binding affinity, with reported Ki values for lead compounds in the nanomolar range (e.g., Ki = 298 nM for an optimized pyrrolidine NK-3 antagonist) [1]. The racemic mixture (CAS 2059948-40-0) [2] contains a 1:1 ratio of both enantiomers and cannot substitute for the enantiopure compound in stereospecific syntheses. Both enantiomers are commercially available at comparable purity specifications (95–98%) , but the (R)-enantiomer is assigned a unique MDL identifier (MFCD18378083) , enabling unambiguous procurement verification.

Stereochemistry Chiral resolution Enantiomeric purity Pharmaceutical intermediate

Lipophilicity Differentiation: 3-Methylbenzyl vs. Unsubstituted Benzyl — Impact on CNS Permeability and LogP-Driven SAR

The 3-methylbenzyl substituent on the target compound imparts a measurably higher computed partition coefficient (clogP ≈ 2.37) compared to the unsubstituted benzyl analog (R)-1-benzylpyrrolidin-3-amine (clogP ≈ 1.94 for the 3-aminopyrrolidine dihydrochloride scaffold) . This ΔclogP of approximately +0.43 is consistent with the addition of a single methyl group to the aromatic ring. In CNS drug design, optimal LogP values for blood-brain barrier penetration typically range from 2 to 4 [1], positioning the 3-methylbenzyl derivative closer to this window than the unsubstituted benzyl analog. The 3-methyl substitution also introduces a steric and electronic perturbation at the meta position of the benzyl ring, which has been exploited in NK-3 receptor antagonist optimization programs where aryl substitution patterns modulate receptor subtype selectivity [2].

Lipophilicity LogP CNS drug design Blood-brain barrier Structure-Activity Relationship

Salt Form Stoichiometry: Dihydrochloride vs. Free Base vs. Monohydrochloride — Quantified Impact on Solubility, Handling, and Reaction Design

The target compound is supplied as the dihydrochloride salt (C₁₂H₂₀Cl₂N₂, MW 263.21), which contains two equivalents of HCl per molecule of free base (C₁₂H₁₈N₂, MW 190.28) [1]. For the structurally analogous 3-aminopyrrolidine dihydrochloride scaffold, the dihydrochloride salt is reported as freely soluble in water with a 10% aqueous solution pH of 4.0–6.0, whereas the free base is only slightly soluble in water [2]. The defined dihydrochloride stoichiometry provides exactly two equivalents of HCl that must be accounted for in subsequent reactions (e.g., amide coupling, reductive amination, or Boc protection), eliminating the stoichiometric ambiguity associated with hygroscopic free bases or mono-hydrochloride salts of uncertain composition. The melting point of the parent 3-aminopyrrolidine dihydrochloride exceeds 200°C (with decomposition) [2], indicative of the high lattice energy conferred by the dihydrochloride salt form.

Salt selection Solubility Pharmaceutical processing Amine salt forms Reaction stoichiometry

NK-3 Receptor Antagonist Program Relevance: Structural Motif Alignment with Roche Pyrrolidine-Derived Clinical Candidates

The (R)-3-aminopyrrolidine scaffold with an N-benzyl-type substituent is a core structural motif in multiple Hoffmann-La Roche patent families covering NK-3 receptor antagonists for schizophrenia, depression, and Parkinson's disease [1][2]. The Roche patent WO2010060703A1 explicitly claims 3-(benzylamino)-pyrrolidine derivatives as high-potential NK-3 receptor antagonists [1], with a subsequent publication (Ratni et al., 2010) reporting a rationally designed series achieving Ki = 298 nM at the NK-3 receptor and demonstrated in vivo efficacy after oral administration in an NK-3-mediated functional assay [3]. While the target compound (R)-1-(3-methylbenzyl)pyrrolidin-3-amine dihydrochloride is a protected intermediate rather than a final antagonist, its core structure (chiral 3-aminopyrrolidine with 3-methylbenzyl N-substitution) maps directly onto the pharmacophoric elements identified in these programs. In contrast, the analogous 4-methylbenzyl derivative (CAS 1354020-90-8) has been reported as discontinued from at least one supplier , suggesting reduced commercial demand and potentially different biological profiling.

NK-3 receptor antagonist Neurokinin CNS disorders Antipsychotic Schizophrenia

Purity Benchmarking: Cross-Supplier Comparison of (R)-1-(3-Methylbenzyl)pyrrolidin-3-amine Dihydrochloride Specifications

The (R)-enantiomer is commercially available from at least five suppliers with purity specifications ranging from 95% to NLT 98%. Leyan offers the highest documented purity specification at 98% (Product 1772977) , while MolCore specifies NLT 98% (Product MC621553) . AKSci lists purity at ≥95% (Cat. 7764DM) . Fluorochem offers the compound at £759.00 per gram (Product Code F069738) but does not publish a numerical purity specification on the product page; purity data is available via Certificate of Analysis upon request . The (S)-enantiomer (CAS 169452-13-5) is available at comparable purity levels (95–98%) from overlapping suppliers , and pricing parity between enantiomers from Kishida Chemical is observed at ¥12,300 per 100 mg for each [1], indicating that procurement decisions based on stereochemistry can be made without a cost penalty.

Purity specification Supplier comparison Procurement Quality assurance Pharmaceutical intermediate

Chiral 3-Aminopyrrolidine Scaffold Versatility: Comparative Utility Across Drug Classes vs. Alternative N-Substitution Patterns

The chiral 3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry. The unsubstituted (R)-3-aminopyrrolidine dihydrochloride (CAS 116183-81-4) serves as a key intermediate for the DPP-4 inhibitor class of antidiabetic drugs (alogliptin, trelagliptin, linagliptin) and for quinolone antibiotics including tosufloxacin . Its specific rotation ([α]²⁰/D = −0.9 to −1.3°, C=10, H₂O) provides a quantitative benchmark for enantiomeric purity verification . The target compound (R)-1-(3-methylbenzyl)pyrrolidin-3-amine dihydrochloride extends this scaffold with an N-benzyl-type substituent that redirects its synthetic utility from DPP-4/quinolone pathways toward NK-3 antagonist and monoamine reuptake inhibitor programs [1][2]. Unlike the unsubstituted parent, which has a well-defined optical rotation benchmark, the 3-methylbenzyl derivative lacks published specific rotation data, requiring reliance on supplier CoA for enantiomeric purity verification.

Chiral building block 3-Aminopyrrolidine Drug intermediate Dipeptidyl peptidase-4 Quinolone antibiotic

Optimal Application Scenarios for (R)-1-(3-Methylbenzyl)pyrrolidin-3-amine Dihydrochloride Based on Differentiation Evidence


Stereospecific Synthesis of NK-3 Receptor Antagonist Candidates for Schizophrenia and CNS Disorders

Programs pursuing NK-3 receptor antagonists for schizophrenia, bipolar disorder, or Parkinson's disease should procure the (R)-enantiomer (CAS 1349699-78-0) as the chiral building block of choice. The Roche patent family (WO2010060703A1, EP2814822) establishes the chiral 3-aminopyrrolidine core with N-benzyl substitution as the pharmacophoric scaffold for this target class [1][2], with lead compounds achieving Ki = 298 nM at the NK-3 receptor [3]. The 3-methylbenzyl substituent provides a LogP of 2.37 , positioning it within the optimal CNS permeability window (LogP 2–4), while the (R) configuration at C3 matches the stereochemistry required for target engagement. The dihydrochloride salt ensures aqueous solubility for biological assay preparation. The (S)-enantiomer (CAS 169452-13-5) or racemate (CAS 2059948-40-0) must be explicitly excluded from procurement specifications for stereospecific programs.

Structure-Activity Relationship (SAR) Studies Exploring Benzyl Substitution Effects on CNS Target Binding

Medicinal chemistry teams conducting systematic SAR around the N-benzyl substituent of 3-aminopyrrolidine-based CNS ligands should use (R)-1-(3-methylbenzyl)pyrrolidin-3-amine dihydrochloride as the meta-methyl reference point in a matrix comparing: (a) unsubstituted benzyl (CAS 114715-39-8, LogP ≈ 1.94 for parent scaffold), (b) 3-methylbenzyl (target, LogP 2.37), and (c) 4-methylbenzyl (CAS 1354020-90-8). The +0.43 LogP increment per methyl group and the positional effect of meta vs. para substitution on receptor subtype selectivity can be systematically probed . The (R)-configuration must be held constant across the matrix to avoid confounding stereochemical variables.

Late-Stage Pharmaceutical Intermediate Requiring Defined Salt Stoichiometry for GMP Process Development

For process chemistry groups advancing a candidate through preclinical development, the dihydrochloride salt form with 98% purity (Leyan, MolCore) provides a defined starting point for salt metathesis, free-basing, or direct use in coupling reactions. The exact HCl stoichiometry (2 equivalents) eliminates the uncertainty associated with hygroscopic free bases, enabling precise molar calculations for multi-kilogram scale-up. The GHS classification (H302, H315, H319, H335) provides clear guidance for occupational safety assessment during process development. Procurement should specify minimum 98% purity with enantiomeric purity verification via chiral HPLC or specific rotation against a qualified reference standard.

Enantiomeric Probe for Chiral Chromatography Method Development and Quality Control

Analytical development laboratories requiring both enantiomers of a chiral 3-aminopyrrolidine building block for HPLC method validation can source the (R)-enantiomer (CAS 1349699-78-0) and (S)-enantiomer (CAS 169452-13-5) at comparable purity (95–98%) and pricing (¥12,300/100 mg from Kishida Chemical) [4]. This price parity enables cost-neutral procurement of matched enantiomer pairs for: (a) chiral stationary phase screening, (b) determination of enantiomeric elution order, (c) system suitability testing, and (d) establishment of enantiomeric purity acceptance criteria in drug substance specifications. The distinct MDL identifiers (MFCD18378083 for R; not assigned for S) provide additional traceability.

Quote Request

Request a Quote for (R)-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.